1-(2-Methoxypyridin-4-yl)ethanol
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Overview
Description
1-(2-Methoxypyridin-4-yl)ethanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the second position and an ethanol group at the fourth position of the pyridine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxypyridin-4-yl)ethanol can be synthesized through several methods. One common method involves the reaction of 2-methoxypyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxypyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-methoxypyridin-4-yl)acetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(2-methoxypyridin-4-yl)ethane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: 1-(2-Methoxypyridin-4-yl)acetaldehyde.
Reduction: 1-(2-Methoxypyridin-4-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)ethanol involves its interaction with specific molecular targets. The methoxy and ethanol groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and membrane integrity .
Comparison with Similar Compounds
1-(2-Methoxypyridin-3-yl)ethanol: Similar structure but with the methoxy group at the third position.
1-(4-Methoxypyridin-2-yl)ethanol: Similar structure but with the methoxy group at the fourth position and ethanol at the second position
Uniqueness: 1-(2-Methoxypyridin-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups allow for targeted interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(2-methoxypyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-3-4-9-8(5-7)11-2/h3-6,10H,1-2H3 |
InChI Key |
JRJCJMHNJMOBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)O |
Origin of Product |
United States |
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